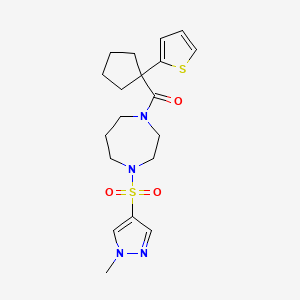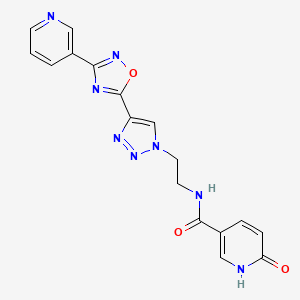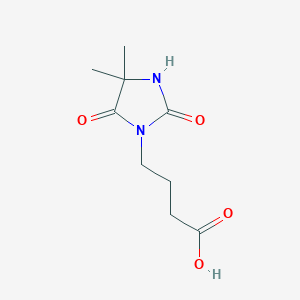![molecular formula C10H11F3N2O B2674745 2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine CAS No. 2197737-69-0](/img/structure/B2674745.png)
2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
S-1 in Gastric Cancer
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in treating gastric cancer. It's a combination that aims to increase the efficacy while minimizing the adverse effects associated with 5-fluorouracil (5-FU) treatment. Clinical trials and pharmacokinetic studies indicate that S-1 maintains high blood concentrations of 5-FU over extended periods, potentially offering a survival benefit and improved tolerability for patients with gastric cancer. Ongoing research continues to evaluate its efficacy, especially in combination with other chemotherapeutic agents, highlighting its potential as a cornerstone in gastric cancer treatment (Maehara, 2003).
Antimetabolite Incorporation into DNA
Research into the structural and thermodynamic bases for the anticancer activity of antipyrimidines, including fluoropyrimidine derivatives, has provided insights into how these compounds, once incorporated into DNA, impact the stability and function of the DNA duplex. These findings are crucial for understanding the mechanisms behind the effectiveness of fluoropyrimidine-based chemotherapies and for designing novel anticancer drugs (Gmeiner, 2002).
Clinical Studies of Oral Prodrugs
The exploration of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, reveals a continued effort to improve the therapeutic index of fluoropyrimidine treatment. These studies emphasize the need for more effective and less toxic formulations, underlining the significance of oral administration in enhancing patient quality of life and treatment adherence (Malet-Martino & Martino, 2002).
Pharmacogenetics and Metabolism
The review on the pharmacogenetics of fluoropyrimidines, particularly focusing on dihydropyrimidine dehydrogenase (DPD), highlights the clinical importance of understanding individual genetic variations. This knowledge can guide the customization of fluoropyrimidine-based treatments, potentially reducing toxicity and improving outcomes for patients undergoing chemotherapy. It underscores the movement towards personalized medicine in cancer treatment (Del Re et al., 2017).
TAS-102 Mechanism of Action
TAS-102, a novel antitumor agent comprising trifluridine and tipiracil, represents a significant advancement in treating colorectal cancer. Its mechanism of action, distinct from other fluoropyrimidines, involves direct DNA incorporation, leading to DNA damage and cancer cell death. This mechanism suggests TAS-102's potential effectiveness in patients resistant to or intolerant of other fluoropyrimidine-based treatments, further expanding the arsenal against colorectal cancer (Lenz, Stintzing, & Loupakis, 2015).
Eigenschaften
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVEQXCHADAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=C(C=N2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)







![1-(3-Chlorophenyl)-2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)ethanone](/img/structure/B2674672.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2674674.png)
![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2674677.png)
![N,N-Dimethyl-1-[3-(prop-2-enoylamino)propyl]pyrrolidine-2-carboxamide](/img/structure/B2674678.png)

![N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B2674684.png)
